

Phenol-Chloroform Cleanup of DNA: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: Phenol chloroform

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Application Note & Protocol

For researchers, scientists, and professionals in drug development, obtaining pure, high-quality DNA is a critical first step for a multitude of downstream applications, from PCR and sequencing to cloning and library construction. The phenol-chloroform extraction method remains a robust and cost-effective technique for removing protein contaminants from DNA samples. This document provides a detailed protocol for performing a phenol-chloroform cleanup and summarizes key quantitative data to guide your experimental work.

Principle of the Method

Phenol-chloroform extraction is a liquid-liquid extraction technique used to separate nucleic acids from proteins and lipids.[1][2] When an aqueous solution containing DNA and proteins is mixed with an equal volume of a phenol-chloroform mixture, two distinct phases are formed upon centrifugation. The hydrophobic proteins are denatured and partitioned into the lower organic phenol phase, while the hydrophilic, negatively charged DNA remains in the upper aqueous phase.[1] Chloroform is added to the phenol to increase its density, which facilitates a sharp interface between the two phases and helps to prevent the carryover of phenol with the aqueous phase.[2][3] Isoamyl alcohol is often included in the mixture to reduce foaming during

the extraction process.[4] Subsequent precipitation with ethanol or isopropanol concentrates the purified DNA.[1][4]

Quantitative Data Summary

The purity and yield of DNA following phenol-chloroform extraction are critical parameters. The following tables summarize expected values and potential influencing factors.

Table 1: Spectrophotometric Assessment of DNA Purity

Parameter	"Pure" DNA	Indication of Contamination
A260/A280 Ratio	~1.8[5][6][7]	A ratio significantly lower than 1.8 may indicate the presence of protein or phenol contamination.[6][7] A ratio significantly higher than 1.8 can suggest RNA contamination.[8]
A260/A230 Ratio	2.0 - 2.2[6][8]	A ratio lower than 2.0 can indicate contamination with substances that absorb at 230 nm, such as phenol, guanidine salts, or carbohydrates.[6][8]

Table 2: Comparison of DNA Yield with Other Methods

Extraction Method	Relative DNA Yield	Reference
Phenol-Chloroform	Baseline	[9]
SCODA (Synchronous Coefficient of Drag Alteration)	~50-fold greater than phenol-chloroform	[9]
Column-based Kit (QIAGEN Genomic-tip 20/G)	~6-fold lower than phenol-chloroform	[9]
Phenol-Chloroform (from blood)	Median: 543.27 µg/ml	[10]
Kit-based Method (from blood)	Median: 32.115 µg/ml	[10]

Note: DNA yield is highly dependent on the starting material, its quantity, and the specific protocol used.

Experimental Protocol

This protocol is a general guideline for the phenol-chloroform cleanup of a DNA sample. It is essential to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, and to perform all steps involving phenol and chloroform in a certified fume hood.

Materials:

- DNA sample in an aqueous buffer (e.g., TE buffer)
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 7.8-8.0[11]
- Chloroform:Isoamyl Alcohol (24:1)[11]
- 3 M Sodium Acetate (pH 5.2)
- 100% Ethanol (ice-cold)
- 70% Ethanol (ice-cold)

- Nuclease-free water or TE buffer (pH 8.0)
- Microcentrifuge tubes (1.5 mL or 2.0 mL)
- Microcentrifuge
- Pipettes and nuclease-free tips

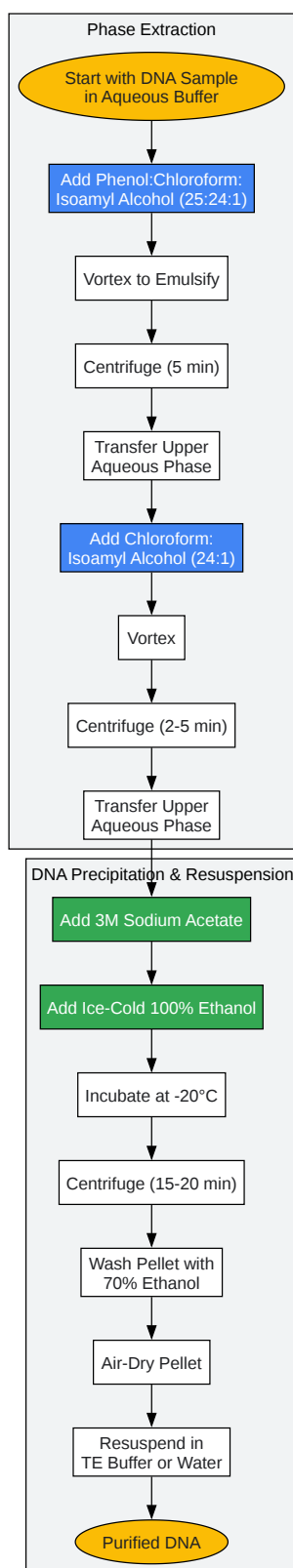
Procedure:

- **Sample Preparation:** Start with your DNA sample in an aqueous solution (e.g., TE buffer) in a microcentrifuge tube. If the starting volume is less than 200 μ L, adjust it to 200 μ L with TE buffer.[11]
- **First Extraction (Phenol:Chloroform:Isoamyl Alcohol):** a. Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the DNA sample.[11][12] b. Vortex the tube vigorously for 15-30 seconds to create an emulsion.[2][11] c. Centrifuge at maximum speed (e.g., 12,000 x g) for 5 minutes at room temperature to separate the phases.[1][12] d. Carefully transfer the upper aqueous phase containing the DNA to a new, clean microcentrifuge tube.[1] Be extremely careful not to disturb the white protein interface between the two phases. It is better to leave a small amount of the aqueous phase behind to avoid contamination.[13]
- **Second Extraction (Chloroform:Isoamyl Alcohol):** a. To the collected aqueous phase, add an equal volume of chloroform:isoamyl alcohol (24:1).[4][14] This step helps to remove any residual phenol.[2] b. Vortex for 15-30 seconds. c. Centrifuge at maximum speed for 2-5 minutes at room temperature.[1][14] d. Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, again avoiding the interface.
- **DNA Precipitation:** a. Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the aqueous phase and mix gently.[14] b. Add 2 to 2.5 volumes of ice-cold 100% ethanol.[1][11] c. Mix by inverting the tube several times until a white DNA precipitate becomes visible.[4][14] d. Incubate at -20°C for at least 30 minutes to overnight to allow the DNA to precipitate completely.[1]
- **Pelleting and Washing the DNA:** a. Centrifuge at maximum speed for 15-20 minutes at 4°C to pellet the DNA.[1][11] b. Carefully decant the supernatant without disturbing the DNA

pellet. c. Wash the pellet by adding 500 μ L to 1 mL of ice-cold 70% ethanol.[1][4] This step removes residual salts. d. Centrifuge at maximum speed for 5 minutes at 4°C. e. Carefully decant the ethanol. Repeat the wash step if necessary.

- **Drying and Resuspension:** a. Air-dry the pellet for 5-15 minutes at room temperature or in a vacuum centrifuge. Ensure the pellet is dry but not over-dried, as this can make it difficult to resuspend. b. Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer (pH 8.0).

Experimental Workflow Diagram



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Caption: Workflow for Phenol-Chloroform DNA Cleanup.

Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
Low DNA Yield	Incomplete cell lysis (if starting from cells/tissue).	Ensure complete lysis before starting the extraction.
Incomplete precipitation.	Increase incubation time at -20°C or use glycogen as a carrier.[11]	
Loss of DNA during phase transfer.	Be conservative when pipetting the aqueous phase; it's better to sacrifice some yield for higher purity.	
Low A260/A280 Ratio (<1.7)	Protein contamination.	Repeat the phenol:chloroform extraction step. Ensure the protein interface is not disturbed.
Phenol contamination.	Perform an additional chloroform extraction. Ensure all of the aqueous phase is transferred without any of the organic phase.	
High A260/A280 Ratio (>2.0)	RNA contamination.	Treat the sample with RNase A before starting the phenol-chloroform extraction.
Phase Inversion (Aqueous phase at the bottom)	High salt or sucrose concentration in the sample.[2][15]	Dilute the sample to reduce the solute concentration. Using a phenol:chloroform mixture helps prevent this.[2][3]
DNA is difficult to resuspend	Pellet was over-dried.	Avoid over-drying the pellet. Incubate at 37°C for a short period to aid resuspension.

By following this detailed protocol and considering the provided quantitative data and troubleshooting tips, researchers can effectively purify high-quality DNA suitable for a wide range of molecular biology applications.

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